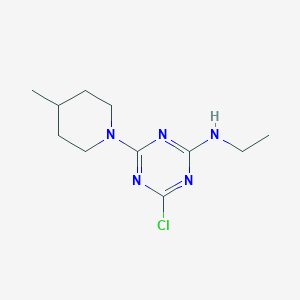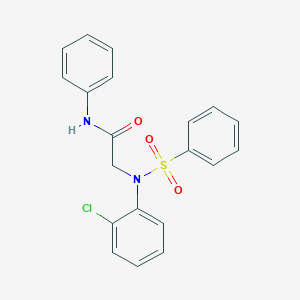
5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is a chemical compound with a complex structure. It is a member of the thiazaacenes family and has been widely studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is not fully understood. However, it is believed to act by binding to specific targets in the body, such as proteins or enzymes, and altering their activity. This can lead to changes in cellular processes and ultimately affect physiological functions.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester are complex and depend on the specific application. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester in lab experiments include its high selectivity and sensitivity, as well as its ability to penetrate cellular membranes. However, its complex structure and synthesis method can make it difficult to obtain in large quantities, and its high cost may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. It may also be useful as a tool for studying protein-protein interactions and cellular processes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is a complex chemical compound with a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying cellular processes and developing new therapeutic agents. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester is a complex process that involves several steps. The first step is the synthesis of the precursor compound, 5-(2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester. This precursor compound is then treated with a suitable reagent to form the final product.
Aplicaciones Científicas De Investigación
The compound 5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a probe to study protein-protein interactions, as a fluorescent marker to study cellular processes, and as a potential drug candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
5-(2-Oxo-2-ethoxyethyl)-7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylic acid ethyl ester |
|---|---|
Fórmula molecular |
C15H16N4O4S2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
ethyl 7-(2-ethoxy-2-oxoethyl)-10-methylsulfanyl-2-thia-5,7,9,11-tetrazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxylate |
InChI |
InChI=1S/C15H16N4O4S2/c1-4-22-8(20)6-19-7-16-10-9-12(19)17-15(24-3)18-13(9)25-11(10)14(21)23-5-2/h7H,4-6H2,1-3H3 |
Clave InChI |
DYJOBQYZOBPXLF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=NC2=C(SC3=NC(=NC1=C23)SC)C(=O)OCC |
SMILES canónico |
CCOC(=O)CN1C=NC2=C(SC3=NC(=NC1=C23)SC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)